5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of thiazolidin-4-ones involves the condensation of thioglycolic acid with imidazol-5-ones in the presence of anhydrous zinc chloride and ethanol, as demonstrated in related derivatives (Patel, Shah, Trivedi, & Vyas, 2010). This method provides a basis for synthesizing similar compounds through refluxation, showing the adaptability of synthesis strategies for thiazolidinone derivatives.
Molecular Structure Analysis
Studies on similar thiazolidin-4-ones have revealed supramolecular structures characterized by hydrogen-bonded dimers, chains of rings, and complex sheets, as observed in various substituted (Z)-5-benzylidene-2-thioxothiazolidin-4-ones (Delgado et al., 2005; Delgado et al., 2006). These structures exhibit wide C-C-C angles at the methine C atom linking two rings, showcasing the compound's intricate molecular architecture.
Chemical Reactions and Properties
The reactivity of thiazolidin-4-one derivatives with thiols in the presence of triethylamine, leading to novel addition reactions, highlights the chemical versatility of these compounds (Nagase, 1974). These reactions produce adducts that undergo thermal cyclization or dissociate under certain conditions, indicating the dynamic chemical behavior of thiazolidin-4-ones.
Physical Properties Analysis
The physical properties, including crystal structure and conformation, of thiazolidin-4-ones are influenced by their molecular interactions. For instance, X-ray diffraction has revealed that these compounds crystallize in various systems with specific space groups, demonstrating non-planar structures and significant intermolecular interactions such as hydrogen bonds and π-π stacking (Yahiaoui et al., 2019).
Chemical Properties Analysis
The chemical properties of thiazolidin-4-ones, characterized by their interactions and reactivity with different chemical groups, underpin their potential applications. The formation of hydrogen-bonded dimers and the reactivity with thiols illustrate the compound's ability to participate in various chemical reactions, which is crucial for synthesizing derivatives with desired biological activities (Gupta, Ghosh, & Chandra, 2005).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Abu-Hashem et al. (2020) focused on synthesizing novel heterocyclic compounds derived from visnagenone and khellinone, which are structurally related to the mentioned compound. These synthesized compounds were evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, showing significant biological effects. This research highlights the compound's role in developing new therapeutic agents with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Structural Analysis and Supramolecular Structures
Delgado et al. (2005) studied the supramolecular structures of four related thioxothiazolidin-4-ones, including detailed analysis of their hydrogen-bonded dimers, chains, and sheets. These structural insights are crucial for understanding the molecular interactions and properties of such compounds, which can be pivotal in drug design and material science (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Antimicrobial Activity
El-Gaby et al. (2009) synthesized novel 2-thioxo-4-thiazolidinones, demonstrating significant in vitro antimicrobial activity. This suggests the compound's potential as a scaffold for developing new antimicrobial agents, highlighting its importance in addressing the rising concern of antibiotic resistance (El-Gaby, El-Hag Ali, El-Maghraby, Abd El-Rahman, & Helal, 2009).
properties
IUPAC Name |
(5E)-5-[[4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4S2/c1-15-7-5-8-18(16(15)2)27-11-6-12-28-19-10-9-17(13-20(19)26-4)14-21-22(25)24(3)23(29)30-21/h5,7-10,13-14H,6,11-12H2,1-4H3/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJQXBNJXBYWOS-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCCCOC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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